molecular formula C11H14O2 B13783641 3-Propenylveratrole CAS No. 82895-28-1

3-Propenylveratrole

Cat. No.: B13783641
CAS No.: 82895-28-1
M. Wt: 178.23 g/mol
InChI Key: FVUIKLBBHVVLFZ-UHFFFAOYSA-N
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Description

It is a heterocyclic organic compound that is often used in experimental and research settings . The compound is characterized by its two methoxy groups attached to a benzene ring, along with a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propenylveratrole typically involves the alkylation of veratrole (1,2-dimethoxybenzene) with propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Propenylveratrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces the corresponding propyl derivative.

    Substitution: Produces halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Propenylveratrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propenylveratrole involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propenyl group allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and molecular targets are still under investigation, but its antioxidant properties suggest it may interact with reactive oxygen species and related pathways.

Comparison with Similar Compounds

Similar Compounds

    Eugenol: 4-Allyl-2-methoxyphenol, similar in structure but with a hydroxyl group instead of a second methoxy group.

    Isoeugenol: 4-Propenyl-2-methoxyphenol, similar but with a different position of the propenyl group.

    Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, similar but with an allyl group instead of a propenyl group.

Uniqueness

3-Propenylveratrole is unique due to its specific arrangement of methoxy and propenyl groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and research applications .

Properties

CAS No.

82895-28-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1,2-dimethoxy-3-prop-1-enylbenzene

InChI

InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-8H,1-3H3

InChI Key

FVUIKLBBHVVLFZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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